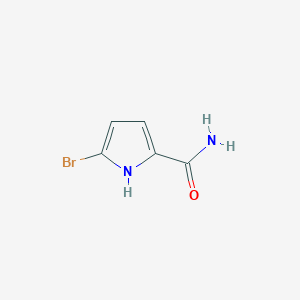![molecular formula C9H10N2S B101906 2-Ethylbenzo[d]thiazol-5-amin CAS No. 18020-51-4](/img/structure/B101906.png)
2-Ethylbenzo[d]thiazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzothiazolamine,2-ethyl-(9CI) is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of 5-Benzothiazolamine,2-ethyl-(9CI) consists of a benzene ring fused with a thiazole ring, with an ethyl group attached to the second position and an amine group at the fifth position.
Wissenschaftliche Forschungsanwendungen
5-Benzothiazolamine,2-ethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anti-tubercular properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 2-Ethylbenzo[d]thiazol-5-amine is DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular compounds .
Mode of Action
2-Ethylbenzo[d]thiazol-5-amine interacts with its target DprE1, inhibiting its function . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall . This leads to the death of the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Result of Action
The result of the action of 2-Ethylbenzo[d]thiazol-5-amine is the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of the biosynthesis of arabinogalactan . This makes it a potential candidate for the development of new anti-tubercular drugs .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Cellular Effects
The cellular effects of 2-Ethylbenzo[d]thiazol-5-amine are not well-documented. Thiazole derivatives have been reported to have diverse effects on cells. For example, they have been found to have antifungal activity .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to have diverse effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have diverse effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been found to localize in various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzothiazolamine,2-ethyl-(9CI) can be achieved through various synthetic pathways. One common method involves the reaction of 2-iodoaniline with isothiocyanate in the presence of a catalyst such as ferric chloride (FeCl3) in water. The reaction is typically carried out at elevated temperatures (around 80°C) and involves the use of a phase transfer catalyst .
Industrial Production Methods: Industrial production of benzothiazole derivatives, including 5-Benzothiazolamine,2-ethyl-(9CI), often involves multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for large-scale production and often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzothiazolamine,2-ethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: Lacks the ethyl group at the second position.
2-Methylbenzo[d]thiazol-5-amine: Contains a methyl group instead of an ethyl group.
2-Phenylbenzo[d]thiazol-5-amine: Has a phenyl group at the second position.
Uniqueness: 5-Benzothiazolamine,2-ethyl-(9CI) is unique due to the presence of the ethyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other benzothiazole derivatives.
Eigenschaften
IUPAC Name |
2-ethyl-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIZZVMWIPGFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)


